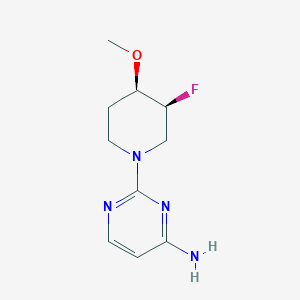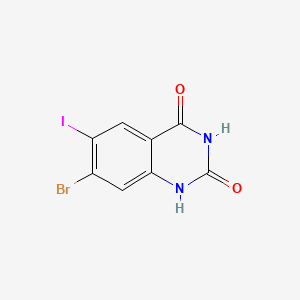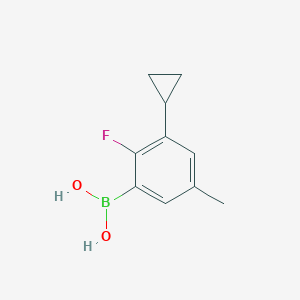![molecular formula C14H8Br2N2 B14095288 4,12-Dibromo-8,16-diazatetracyclo[7.7.0.0^{2,7}.0^{10,15}]hexadeca-1(9),2(7),3,5,10(15),11,13-heptaene](/img/structure/B14095288.png)
4,12-Dibromo-8,16-diazatetracyclo[7.7.0.0^{2,7}.0^{10,15}]hexadeca-1(9),2(7),3,5,10(15),11,13-heptaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,12-Dibromo-8,16-diazatetracyclo[7.7.0.0{2,7}.0{10,15}]hexadeca-1(9),2(7),3,5,10(15),11,13-heptaene is a complex organic compound with the molecular formula C14H8N2Br2 and a molecular weight of 364.04 g/mol . This compound is characterized by its unique tetracyclic structure, which includes two bromine atoms and two nitrogen atoms. It is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 4,12-Dibromo-8,16-diazatetracyclo[7.7.0.0{2,7}.0{10,15}]hexadeca-1(9),2(7),3,5,10(15),11,13-heptaene typically involves multi-step organic reactions. The synthetic routes often include the bromination of precursor compounds under controlled conditions. Industrial production methods may involve the use of advanced techniques such as catalytic processes and high-pressure reactors to ensure high yield and purity .
Análisis De Reacciones Químicas
4,12-Dibromo-8,16-diazatetracyclo[7.7.0.0{2,7}.0{10,15}]hexadeca-1(9),2(7),3,5,10(15),11,13-heptaene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4,12-Dibromo-8,16-diazatetracyclo[7.7.0.0{2,7}.0{10,15}]hexadeca-1(9),2(7),3,5,10(15),11,13-heptaene has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4,12-Dibromo-8,16-diazatetracyclo[7.7.0.0{2,7}.0{10,15}]hexadeca-1(9),2(7),3,5,10(15),11,13-heptaene involves its interaction with specific molecular targets and pathways. The bromine atoms and nitrogen atoms in the compound play a crucial role in its reactivity and binding affinity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
4,12-Dibromo-8,16-diazatetracyclo[7.7.0.0{2,7}.0{10,15}]hexadeca-1(9),2(7),3,5,10(15),11,13-heptaene can be compared with other similar compounds such as:
- 4,12-Dibromo-1,9-diazatetracyclo[7.7.1.0{2,7}.0{10,15}]heptadeca-2,4,6,10,12,14-hexaene : Similar structure but with different substituents .
- 4,12-Dibromo-3,11-dimethyl-1,9-diazatetracyclo[7.7.1.0{2,7}.0{10,15}]heptadeca-2,4,6,10,12,14-hexaene : Contains additional methyl groups, which may affect its reactivity and applications .
These comparisons highlight the uniqueness of 4,12-Dibromo-8,16-diazatetracyclo[7.7.0.0{2,7}.0
Propiedades
Fórmula molecular |
C14H8Br2N2 |
|---|---|
Peso molecular |
364.03 g/mol |
Nombre IUPAC |
3,8-dibromo-5,10-dihydroindolo[3,2-b]indole |
InChI |
InChI=1S/C14H8Br2N2/c15-7-1-3-11-9(5-7)13-14(17-11)10-6-8(16)2-4-12(10)18-13/h1-6,17-18H |
Clave InChI |
HVERKHUKERPSBH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)C3=C(N2)C4=C(N3)C=CC(=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Fluorophenyl)-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095210.png)


![1-(4-Methoxyphenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095222.png)

![4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B14095239.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-4-(4-methoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14095248.png)

![6-ethylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14095254.png)


![N-[3-(dimethylamino)propyl]-N'-hydroxy-2-(naphthalen-1-yloxymethyl)oct-2-enediamide](/img/structure/B14095272.png)
![1-(4-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14095273.png)
![tert-butyl 2-[(1R)-5-amino-3',5'-dioxo-2,3-dihydrospiro[indene-1,2'-[1,4]oxazolidine]-4'-yl]acetate](/img/structure/B14095281.png)
